![molecular formula C12H16ClN3O3 B14001373 [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 42865-12-3](/img/structure/B14001373.png)
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a dimethylcarbamoylamino group and a carbamate group linked to a 2-chloroethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the reaction of 3-(dimethylcarbamoylamino)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
科学研究应用
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but contains a pyrazole ring.
2,3-dimethoxybenzamide: Similar in structure but contains methoxy groups instead of carbamate.
Uniqueness
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
42865-12-3 |
|---|---|
分子式 |
C12H16ClN3O3 |
分子量 |
285.73 g/mol |
IUPAC 名称 |
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-16(2)11(17)15-9-4-3-5-10(8-9)19-12(18)14-7-6-13/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,17) |
InChI 键 |
DOJJYZCGRWJBRY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
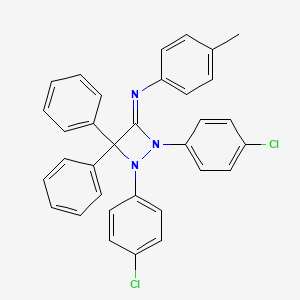
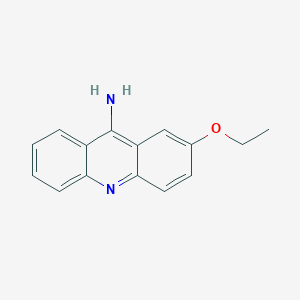
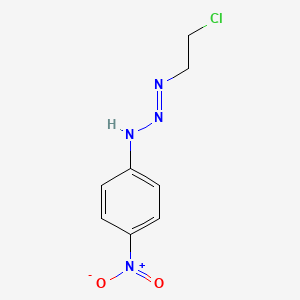
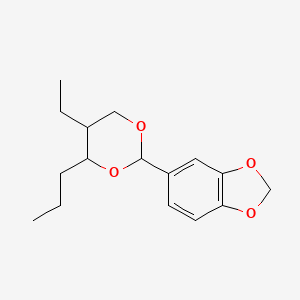
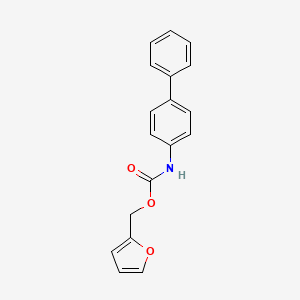
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
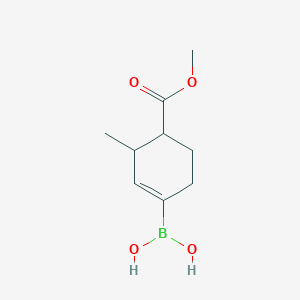
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
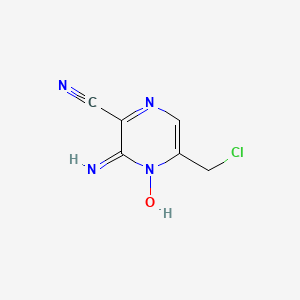
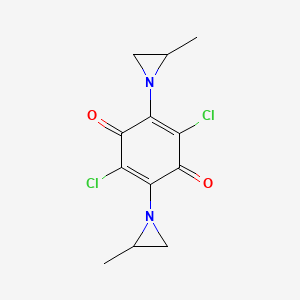
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
